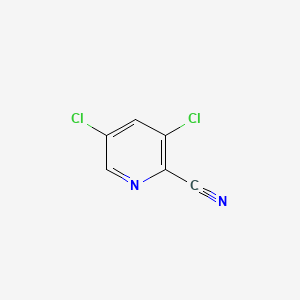

3,5-Dichloro-2-cyanopyridine

Descripción

Significance as a Pyridine (B92270) Derivative in Advanced Organic Synthesis

The significance of 3,5-Dichloro-2-cyanopyridine in advanced organic synthesis stems from its identity as a polysubstituted pyridine derivative. The pyridine nucleus is a fundamental scaffold in many biologically active molecules, and the specific arrangement of substituents on this compound offers distinct advantages for chemical manipulation.

The presence of multiple reactive sites—two chlorine atoms and a cyano group—makes it an exceptionally useful intermediate. cymitquimica.comguidechem.com The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for their replacement with a wide variety of functional groups, such as amines, thiols, or alkoxides. cymitquimica.com This reactivity is crucial for building molecular complexity and introducing desired properties into the target molecule.

Furthermore, the cyano group at the 2-position is strongly electron-withdrawing. This electronic effect polarizes the pyridine ring, facilitating nucleophilic aromatic substitution reactions. cymitquimica.com The cyano group itself can also be chemically transformed, for instance, through reduction to an amine group or hydrolysis to a carboxylic acid or amide, further expanding its synthetic utility. cymitquimica.com This versatility allows chemists to use this compound as a foundational component to construct elaborate molecular architectures required for various applications. sgtlifesciences.com

Overview of Strategic Research Domains Involving this compound

The unique chemical reactivity of this compound has positioned it as a key intermediate in several strategic research and industrial domains. Its application is central to the development of high-value chemical products.

| Research Domain | Role and Application of this compound | Reference |

| Pharmaceuticals | Serves as a critical starting material and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). It is a precursor for drugs targeting specific biological pathways and enzymes. | sgtlifesciences.comguidechem.combiosynth.com |

| Agrochemicals | Used as a key building block for modern agrochemicals, particularly herbicides and insecticides, to enhance crop protection. | guidechem.combiosynth.com |

| Material Science | Employed in the production of specialty polymers and coatings designed for enhanced durability and resistance. | |

| Pollution Control | Investigated for potential applications in environmental remediation and pollution control technologies. | biosynth.com |

In detail:

Pharmaceutical Synthesis: The compound is a cornerstone in medicinal chemistry for the development of new therapeutic agents. It serves as a precursor in multi-step syntheses of complex molecules designed to interact with specific biological targets like enzymes or receptors. guidechem.com Its structural framework is integral to creating novel drugs. sgtlifesciences.com

Agrochemical Development: In the agricultural sector, this compound is a vital intermediate for producing advanced crop protection agents. guidechem.combiosynth.com It is used to synthesize herbicides that control unwanted weeds by inhibiting essential plant enzymes, as well as insecticides designed to target specific pests. guidechem.com

Other Industrial Applications: Beyond medicine and agriculture, it is an intermediate in the industrial synthesis of nicotinic acid and nicotinamide. chemicalbook.com Research has also pointed towards its potential utility in creating specialty materials and in the field of pollution control, highlighting its broad applicability in chemical innovation. biosynth.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,5-dichloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUOLSDAAPMVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377839 | |

| Record name | 3,5-Dichloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85331-33-5 | |

| Record name | 3,5-Dichloro-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-2-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3,5 Dichloro 2 Cyanopyridine

Established Synthetic Pathways

Traditional syntheses of 3,5-dichloro-2-cyanopyridine rely on multi-step sequences involving halogenation, cyanation, and the chemical modification of substituted pyridine (B92270) precursors.

Synthesis via Halogenation and Cyanation Reactions

A primary route to this compound involves the direct chlorination of a pre-existing cyanopyridine. This pathway typically starts with 2-cyanopyridine, which is then subjected to halogenation. The reaction introduces chlorine atoms onto the pyridine ring. While specific conditions can vary, this method often provides a direct, albeit sometimes unselective, route to the desired dichlorinated product. The process requires careful control of reagents and reaction conditions to achieve the desired substitution pattern and yield.

Approaches from Pyridine Precursors

Synthesizing this compound from more complex or differently substituted pyridine precursors involves more intricate, multi-step transformations.

Starting from 3-cyanopyridine , the synthesis is challenging due to the directing effects of the existing cyano group and the pyridine nitrogen. A potential pathway involves the initial formation of 3-cyanopyridine N-oxide. google.com This activation step facilitates subsequent electrophilic chlorination at the 2- and 6-positions, followed by a deoxygenation step. Further selective chlorination would be required to achieve the 3,5-dichloro substitution pattern, making this a complex and often low-yielding approach.

The conversion of 2-hydroxy-6-methyl-3-cyanopyridine to this compound represents a significant chemical transformation. This process would necessitate several key steps:

Dehydroxylation-Chlorination : The hydroxyl group at the 2-position must be replaced with a chlorine atom, a common transformation often achieved using reagents like phosphorus oxychloride (POCl₃).

Ring Chlorination : Introduction of a second chlorine atom at the 5-position.

Demethylation-Chlorination : The methyl group at the 6-position needs to be removed and replaced with a chlorine atom. This is the most challenging step, potentially involving radical chlorination followed by subsequent substitution reactions.

Given the complexity and number of steps, these routes are generally less favored for large-scale production compared to more direct methods.

Reduction of Polychlorinated Pyridine Analogs

A viable strategy for synthesizing dichlorinated pyridines involves the selective reductive dehalogenation of a more heavily chlorinated precursor. researchgate.netnih.govnih.gov This approach starts with a polychlorinated pyridine, such as 3,4,5,6-tetrachloro-2-cyanopyridine, and removes specific chlorine atoms using a reducing agent.

A patented method for a related isomer, 3,6-dichloro-2-cyanopyridine, demonstrates this principle by reducing 3,4,5,6-tetrachloro-2-cyanopyridine with metallic zinc or manganese. google.com The reaction is performed in an organic solvent at elevated temperatures. google.com This process offers a way to control the final chlorination pattern by selectively removing halogens from a readily available polychlorinated starting material, potentially achieving high yields. google.com

Table 1: Conditions for Reductive Dehalogenation of 3,4,5,6-Tetrachloro-2-cyanopyridine to its Dichloro-isomer google.com

| Reducing Agent | Solvent | Temperature (°C) | Molar Ratio (Precursor:Metal) | Yield (%) |

| Zinc (Zn) | Dimethylformamide (DMF) | 125 | 1:3 | 92 |

| Zinc (Zn) | Dimethylformamide (DMF) | 125 | 1:2.5 | 75 |

| Manganese (Mn) | Dimethylformamide (DMF) | 125 | 1:5 | 80 |

| Zinc (Zn) | Ethanol | 64 | 1:10 | 65 |

Emerging and Optimized Synthetic Methods

Recent advancements have focused on developing more efficient, selective, and safer methods for the synthesis of this compound, including direct cyanation techniques and the application of phase-transfer catalysis.

Direct Cyanation Techniques on Pyridine Scaffolds

Direct cyanation involves introducing the cyano group onto a dichloropyridine scaffold. A key strategy is the activation of the pyridine ring, often through the formation of a pyridine N-oxide, which makes the 2-position susceptible to nucleophilic attack by a cyanide source. thieme-connect.dechem-soc.si

One well-documented procedure starts with 3,5-dichloropyridine 1-oxide. chemicalbook.com This intermediate is treated with a cyanide source, such as trimethylsilyl cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride. chemicalbook.com The reaction proceeds at room temperature and, after purification, yields this compound. chemicalbook.com This method provides a regioselective route to the target molecule by activating a specific position on the pre-formed dichloropyridine ring. chem-soc.sichemicalbook.com

Table 2: Direct Cyanation of 3,5-Dichloropyridine 1-Oxide chemicalbook.com

| Precursor | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 3,5-Dichloropyridine 1-oxide | Trimethylsilyl cyanide, Dimethylcarbamoyl chloride | Dichloromethane | Room Temp. | 48 | 40.2 |

Phase-Transfer Catalysis in Cyano-Group Introduction

Phase-transfer catalysis (PTC) has emerged as a powerful technique for facilitating reactions between reagents located in different immiscible phases (e.g., an aqueous phase and an organic phase). phasetransfercatalysis.comphasetransfer.com In the context of cyanation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide or Aliquat 336, transports the cyanide anion (from a source like KCN or NaCN in an aqueous solution) into the organic phase where the halopyridine substrate is dissolved. phasetransfercatalysis.comresearchgate.net

This methodology allows the nucleophilic substitution of a halogen atom with a cyano group to occur under mild conditions, often at temperatures between 20-40°C, and can be performed in water or even without a solvent. researchgate.net The use of PTC avoids the need for harsh conditions, polar aprotic solvents, or heavy metal cyanides, making it an industrially advantageous and environmentally friendlier approach to synthesizing cyanopyridines. phasetransfer.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related cyanopyridines is focused on enhancing safety, reducing waste, and improving efficiency. A primary concern in traditional cyanation reactions is the use of highly toxic heavy metal cyanides, such as copper cyanide, which can lead to the generation of toxic effluent streams that are difficult to treat. google.com

Modern synthetic processes aim to replace these hazardous materials. One significant advancement is the use of phase-transfer catalysis. google.com This method allows for the use of alkali metal cyanides, like potassium cyanide, in aqueous or biphasic systems, often under moderate temperature conditions (e.g., 20-40°C). google.com The use of a phase-transfer catalyst, such as tricaprylylmethylammonium chloride (Aliquat 336), facilitates the reaction between reactants in different phases, leading to high yields while avoiding the need for heavy metals. google.com This approach not only reduces the toxicity of the waste streams, making them more readily treatable, but also improves energy efficiency by operating at lower temperatures. google.com

Industrial Production Routes and Process Optimization Considerations

On an industrial scale, the production of this compound and similar heterocyclic compounds prioritizes scalability, cost-effectiveness, high yield, and process safety. biosynth.com Industrial routes are often adapted from laboratory-scale syntheses but are heavily optimized for large-scale manufacturing. A scalable method for producing this compound involves the reaction of cuprous cyanide with chlorocarbonyl compounds in organic solvents, which is designed to yield a product of high purity. biosynth.com

Process optimization is a critical consideration. For the broader class of cyanopyridines, gas-phase ammoxidation of substituted pyridines is a major industrial method. mdpi.com This involves passing the starting material along with ammonia and air over a heated catalyst bed. mdpi.com Catalysts are crucial and are typically based on metal oxide mixtures, such as V₂O₅, MoO₃, and ZrO₂ on supports like TiO₂ or silica gel. mdpi.com Optimization in these systems involves fine-tuning the catalyst composition, reaction temperature (often between 340-400°C), pressure, and residence time to maximize conversion of the starting material and selectivity towards the desired cyanopyridine product. mdpi.com

For liquid-phase reactions, such as the cyanation of halo-pyridines, optimization focuses on several key factors:

Catalyst Efficiency : The use of phase-transfer catalysts is an example of process optimization that avoids problematic heavy metal cyanides. google.com The amount of catalyst is minimized, typically ranging from 0.1 to 5 mol %, to reduce costs while maintaining high reaction rates. google.com

Reaction Conditions : Industrial processes favor moderate temperatures (e.g., 20-60°C) and atmospheric pressure to reduce energy consumption and the need for expensive high-pressure reactors. google.com

Yield and Purity : High-yielding reactions (90% or greater) are essential for economic viability. google.com This minimizes the cost associated with raw materials and reduces the burden of downstream purification. google.com

Waste Management : A critical optimization goal is the generation of waste streams that are simple and inexpensive to treat, which is a significant advantage of avoiding heavy metal reagents. google.com

By focusing on these parameters, industrial production routes are developed to be robust, economically feasible, and compliant with environmental regulations.

Table 2: Example of an Industrial-Style High-Yielding Cyanation Process

| Starting Material | Cyanide Source | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 3-chloro-2-fluoro-5-trifluoromethylpyridine | Potassium cyanide (in water) | Aliquat 336 (Tricaprylylmethylammonium chloride) | 30°C | 90% |

Data sourced from patent EP1746089A1, demonstrating a high-yield process that avoids heavy metals. google.com

Reactivity and Chemical Transformations of 3,5 Dichloro 2 Cyanopyridine

Reactions at the Cyano Group

The cyano group at the C-2 position of the pyridine (B92270) ring is a key functional handle that can be readily converted into other nitrogen-containing functionalities or can participate in cycloaddition reactions.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 3,5-Dichloro-2-cyanopyridine provides a direct route to the corresponding carboxylic acid, 3,5-dichloropicolinic acid, or the amide, 3,5-dichloropicolinamide. This transformation is typically achieved under acidic or basic conditions. While specific studies detailing the hydrolysis of this compound are not extensively documented in publicly available literature, the general reactivity of cyanopyridines suggests this is a standard conversion. For instance, a patented continuous process for the hydrolysis of various cyanopyridines mentions that substituted cyanopyridines, including those with halo substituents, are suitable substrates for conversion to their corresponding amides or carboxylic acids. soton.ac.uk

The reaction outcome, whether it yields the amide or the carboxylic acid, can be controlled by the reaction conditions, such as the concentration of the acid or base and the temperature. Milder conditions generally favor the formation of the amide, while more forcing conditions lead to the carboxylic acid.

Table 1: Potential Products from the Hydrolysis of this compound

| Starting Material | Product Name | Product Structure |

| This compound | 3,5-Dichloropicolinamide | Clc1cc(Cl)c(C(=O)N)nc1 |

| This compound | 3,5-Dichloropicolinic acid | Clc1cc(Cl)c(C(=O)O)nc1 |

Reduction to Amines and Other Nitrogen-Containing Functional Groups

The cyano group of this compound can be reduced to an aminomethyl group, yielding (3,5-dichloropyridin-2-yl)methanamine. This transformation is a valuable step in the synthesis of more complex molecules, as the resulting primary amine can be further functionalized. Catalytic hydrogenation is a common method for this reduction. However, a key challenge in the reduction of halogenated cyanopyridines is the potential for competitive dehalogenation, where the chlorine atoms are also reduced. rsc.org

A patent describing the preparation of 2-aminomethylpyridines highlights that the catalytic reduction of cyanopyridines containing halogen atoms can be complicated by this competing dehalogenation reaction. rsc.org Careful selection of the catalyst, solvent, and reaction conditions is therefore crucial to achieve selective reduction of the cyano group while preserving the chlorine substituents. Alternative reduction methods, such as those using metal hydrides, might also be employed, potentially offering different selectivity profiles. An electrocatalytic hydrogenation method using a proton-exchange membrane reactor has also been developed for the reduction of cyanoarenes to benzylamines under mild conditions. researchgate.net

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group in this compound can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various heterocyclic systems. These reactions provide a powerful tool for constructing complex molecular architectures.

One example of such a reaction is the 1,3-dipolar cycloaddition. A study has shown that cyanopyridines can react with heterocyclic N-imines to form 2-pyridyl substituted researchgate.netwikipedia.orgbeilstein-journals.orgtriazolo[1,5-a]azines. wikipedia.org This reaction proceeds under basic conditions and demonstrates the ability of the cyano group to participate in the formation of five-membered rings.

Reactions at the Chlorine Substituents

The two chlorine atoms at the C-3 and C-5 positions of the pyridine ring are susceptible to displacement by nucleophiles and can participate in various transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic effects of the cyano group and the pyridine nitrogen.

Nucleophilic Aromatic Substitution Reactions with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring of this compound. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing cyano and chloro substituents, facilitates the attack of nucleophiles. The positions of the chlorine atoms (C-3 and C-5) are activated towards nucleophilic attack.

Studies on related dichlorinated heterocyclic systems, such as 4,5-dichloro-2-cyanopyridazin-3(2H)-one, have shown that these compounds readily react with various nucleophiles, including amines, phenols, and azides, leading to the substitution of one of the chlorine atoms. beilstein-journals.org The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. For this compound, nucleophilic attack could potentially occur at either the C-3 or C-5 position.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) |

| Amines (e.g., morpholine) | 3-Chloro-5-(morpholin-4-yl)-2-cyanopyridine and/or 5-Chloro-3-(morpholin-4-yl)-2-cyanopyridine |

| Alkoxides (e.g., sodium methoxide) | 3-Chloro-5-methoxy-2-cyanopyridine and/or 5-Chloro-3-methoxy-2-cyanopyridine |

| Thiols (e.g., thiophenol) | 3-Chloro-5-(phenylthio)-2-cyanopyridine and/or 5-Chloro-3-(phenylthio)-2-cyanopyridine |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The chlorine substituents on this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

A highly relevant study demonstrated the successful use of 2,3,5-trichloropyridine (B95902) in palladium-catalyzed Suzuki-Miyaura reactions with various arylboronic acids. The reaction proceeded with high regioselectivity, with the coupling occurring exclusively at the C-2 position to afford 3,5-dichloro-2-arylpyridines in good yields. nih.gov This indicates that the chlorine atoms in this compound are also likely to be reactive under similar palladium-catalyzed conditions.

Other important cross-coupling reactions that could be applied to this compound include:

Sonogashira Coupling: This reaction would involve the coupling of a terminal alkyne with one of the C-Cl bonds, catalyzed by a palladium-copper system. This would lead to the formation of alkynyl-substituted pyridines. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of C-N bonds by coupling an amine with one of the C-Cl bonds, providing access to amino-substituted pyridines. wikipedia.org

The regioselectivity of these cross-coupling reactions on this compound would be an important aspect to consider, as the electronic and steric environment of the C-3 and C-5 positions are different.

Table 3: Common Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Type |

| Suzuki-Miyaura Coupling | Boronic acid/ester | Pd catalyst, base | Aryl/heteroaryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, base | Amino-substituted pyridine |

Preparation of Fluorinated Pyridine Derivatives (e.g., 2-Cyano-3,5-difluoropyridine)

The synthesis of fluorinated pyridine derivatives from this compound is an important transformation, as fluorinated heterocycles are of great interest in medicinal and agrochemical chemistry. A key method to achieve this is through halogen exchange (HALEX) reactions.

The preparation of 2-cyano-3,5-difluoropyridine (B1585760) from this compound can be accomplished by heating it with a fluoride (B91410) source, such as potassium fluoride (KF). chemicalbook.com The reaction often requires high temperatures and may be facilitated by a phase-transfer catalyst, like polyethylene (B3416737) glycol, to enhance the solubility and reactivity of the fluoride salt. chemicalbook.com The cyano group at the C2 position activates the adjacent chlorine at C3 for nucleophilic aromatic substitution, and the chlorine at C5 is also susceptible to exchange.

Table 3: Synthesis of 2-Cyano-3,5-difluoropyridine

| Reactant | Reagent | Catalyst/Additive | Temperature | Product | Reference |

|---|

The resulting compound, 2-cyano-3,5-difluoropyridine, is itself a valuable intermediate. innospk.comtcichemicals.com The electron-deficient nature of its pyridine ring, enhanced by the fluorine substituents, makes it highly reactive in subsequent nucleophilic aromatic substitution reactions. innospk.com

Electrophilic Aromatic Substitution and Other Ring Functionalizations

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). masterorganicchemistry.com This effect is significantly amplified in this compound due to the strong electron-withdrawing inductive effects of the two chlorine atoms and the powerful electron-withdrawing resonance and inductive effects of the cyano group.

Consequently, the pyridine ring in this compound is highly deactivated towards electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which typically require strong acid catalysts, are generally not feasible under normal conditions. masterorganicchemistry.comlibretexts.org The harsh conditions required would likely lead to degradation of the molecule rather than the desired substitution. Furthermore, the nitrogen atom of the pyridine ring would be protonated under strongly acidic conditions, further deactivating the ring towards electrophilic attack. Therefore, functionalization of the aromatic core of this compound is achieved almost exclusively through nucleophilic substitution or metal-catalyzed cross-coupling reactions at the carbon atoms bearing the chlorine substituents.

Mechanistic Insights into Key Reaction Pathways

The reactivity of this compound in palladium-catalyzed reactions is governed by a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. nih.gov

Suzuki-Miyaura Coupling: The catalytic cycle begins with the oxidative addition of a C-Cl bond of the dichlorocyanopyridine to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step. libretexts.org This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination , which forms the new C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.org

Buchwald-Hartwig Amination: The mechanism is similar, starting with the oxidative addition of the C-Cl bond to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the coordinated amine to form a palladium-amido complex. wikipedia.org The cycle concludes with reductive elimination of the C-N bond, yielding the arylated amine and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

Sonogashira Reaction: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Cl bond to Pd(0) occurs. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.orgTransmetalation occurs when the acetylide group is transferred from copper to the palladium(II) complex. Reductive elimination then furnishes the alkynylated pyridine and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Heck Reaction: The cycle starts with oxidative addition of the C-Cl bond to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion of the alkene into the Pd-C bond. wikipedia.orglibretexts.org A beta-hydride elimination step then occurs, forming the C=C bond of the product and a palladium-hydride species. Finally, a base is used to eliminate HX from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

In all these reactions, the high electrophilicity of the carbon atoms attached to the chlorine atoms in this compound, due to the cumulative electron-withdrawing effects of the substituents and the ring nitrogen, facilitates the initial oxidative addition step, making it a suitable substrate for these transformations.

Applications in Medicinal Chemistry and Pharmaceutical Development

3,5-Dichloro-2-cyanopyridine as a Versatile Synthetic Building Block in Drug Discovery

The utility of this compound in drug discovery stems from its highly functionalized pyridine (B92270) scaffold. nbinno.com The presence of two chlorine atoms at the 3 and 5 positions, and a cyano group at the 2 position, provides medicinal chemists with multiple avenues for structural elaboration and the generation of diverse chemical libraries. The electron-withdrawing nature of the chlorine and cyano groups influences the reactivity of the pyridine ring, making it amenable to a variety of chemical transformations.

One of the key reactions involving this compound is the Suzuki coupling, a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, which are common motifs in many approved drugs. For instance, this compound can be reacted with arylboronic acids to introduce a substituted phenyl group at the 5-position of the pyridine ring. This is exemplified in the synthesis of 5-aryl substituted [(3-hydroxypyridine-2-carbonyl)amino]acetic acids, which are potent inhibitors of the prolyl hydroxylase enzyme. google.com In this synthesis, the chlorine atom at the 5-position is selectively displaced by the aryl group from the boronic acid, demonstrating the regioselective reactivity of the starting material.

Furthermore, the chlorine atoms on the pyridine ring can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of functional groups. This allows for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics. The cyano group can also be a site for chemical manipulation, for example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

The versatility of this compound as a synthetic intermediate is evident in its use in the preparation of a variety of heterocyclic systems. Its ability to serve as a scaffold for the construction of more complex molecules makes it an invaluable tool in the hands of medicinal chemists, enabling the efficient assembly of novel compounds for biological screening. nbinno.comgoogle.com

Design and Synthesis of Pharmacologically Active Derivatives

The strategic modification of the this compound scaffold has led to the discovery of a range of pharmacologically active derivatives with potential applications in various disease areas.

A significant area of research has been the development of anticancer agents derived from this compound. One notable example is the design and synthesis of novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Both VEGFR-2 and HER-2 are key receptor tyrosine kinases involved in tumor angiogenesis and cancer cell proliferation, making them important targets for cancer therapy.

In a recent study, a series of non-fused cyanopyridone derivatives were synthesized. nih.gov The synthesis involved the reaction of various starting materials to form a 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile scaffold. The antiproliferative activity of these compounds was evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Several of the synthesized compounds demonstrated significant cytotoxic activity. For example, the unsubstituted phenyl-bearing cyanopyridone derivative 5a showed potent activity against both MCF-7 and HepG2 cell lines. Notably, the introduction of a 2,4-dichloro substituent on the phenyl ring, as in compound 5e , led to enhanced anticancer activity against the MCF-7 cell line. nih.gov

| Compound | MCF-7 IC50 (μM) | HepG2 IC50 (μM) |

|---|---|---|

| 5a | 1.77 ± 0.10 | 2.71 ± 0.15 |

| 5e | 1.39 ± 0.08 | - |

The most potent compounds, 5a and 5e , were further evaluated for their ability to inhibit VEGFR-2 and HER-2 kinases. Compound 5e exhibited superior inhibitory activity against both enzymes compared to the standard drug Lapatinib. nih.gov

| Compound | VEGFR-2 IC50 (μM) | HER-2 IC50 (μM) |

|---|---|---|

| 5a | 0.217 ± 0.020 | 0.168 ± 0.009 |

| 5e | 0.124 ± 0.011 | 0.077 ± 0.003 |

| Lapatinib (Standard) | 0.182 ± 0.010 | 0.131 ± 0.012 |

These findings highlight the potential of this compound as a scaffold for the development of potent dual-target anticancer agents.

While the broader class of cyanopyridine derivatives has been investigated for antimicrobial and antifungal properties, specific examples directly utilizing this compound as a starting material are less prevalent in the available literature. However, the general synthetic accessibility of the cyanopyridine core suggests its potential in this therapeutic area. For instance, studies on other 2-amino-3-cyanopyridine (B104079) derivatives have demonstrated promising antibacterial and antifungal activities. scispace.com The presence of halogen atoms in a molecule can often enhance its antimicrobial potency, suggesting that derivatives of this compound could be promising candidates for antimicrobial drug discovery. Further research is needed to explore the synthesis and biological evaluation of such compounds.

Beyond VEGFR-2 and HER-2, derivatives of this compound have been explored as inhibitors of other enzymes. As mentioned earlier, this scaffold has been utilized in the synthesis of inhibitors of prolyl hydroxylase, an enzyme implicated in the cellular response to hypoxia. google.com

Additionally, cyanopyridine-based compounds have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in several types of cancer and plays a role in cell survival and proliferation. nih.gov In one study, a series of 3-cyanopyridinones and their corresponding 2-chloro-cyanopyridine derivatives were synthesized and evaluated for their Pim-1 kinase inhibitory activity. Several of the 2-chloro-cyanopyridine derivatives showed potent inhibition of the enzyme, with IC50 values in the micromolar range. nih.gov This suggests that the this compound core could be a valuable starting point for the design of novel Pim-1 kinase inhibitors.

The diverse range of enzymes that can be targeted by cyanopyridine derivatives underscores the versatility of this chemical scaffold in medicinal chemistry.

The exploration of this compound derivatives for other therapeutic targets and modalities is an area of ongoing research. While the primary focus has been on anticancer and enzyme inhibitory activities, the inherent reactivity of the molecule allows for its incorporation into a wide variety of molecular frameworks. This opens up the possibility of discovering novel compounds with activity against other diseases. Based on the conducted research, there is limited information available in the scientific literature regarding other specific therapeutic applications of this compound derivatives in pharmaceutical development.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective drug candidates. For the dual VEGFR-2/HER-2 inhibitors derived from the cyanopyridone scaffold, some key SAR insights have been elucidated. nih.gov

The study on these compounds revealed that the nature of the substituent on the phenyl ring attached to the pyridone core plays a significant role in their anticancer activity. The introduction of a 2,4-dichloro substituent on the phenyl moiety in compound 5e resulted in a notable increase in potency against the MCF-7 breast cancer cell line compared to the unsubstituted analog 5a . nih.gov This suggests that the electronic and steric properties of the substituents on this part of the molecule are important for its interaction with the biological target.

Furthermore, the superior enzyme inhibitory activity of compound 5e against both VEGFR-2 and HER-2 kinases correlates with its enhanced cellular antiproliferative effects. This highlights the importance of targeting these kinases for the observed anticancer activity. The dichloro-substitution likely contributes to a more favorable binding interaction within the ATP-binding pocket of the kinases. nih.gov

These SAR findings provide a valuable starting point for the further optimization of this class of compounds. Future studies could explore a wider range of substitutions on the phenyl ring and the pyridine core to develop even more potent and selective dual VEGFR-2/HER-2 inhibitors.

Preclinical Evaluation and Pharmacological Profiling of Derived Compounds

Compounds derived from the cyanopyridine nucleus have been extensively studied for their biological activities, particularly as anticancer agents. nih.gov The research has led to the development of several classes of derivatives, including cyanopyridones, pyrido[2,3-d]pyrimidines, and thieno[2,3-b]pyridines, which have been subjected to rigorous preclinical testing.

A significant area of investigation has been the development of cyanopyridine derivatives as kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors:

One study focused on the synthesis of pyrido[2,3-d]pyrimidine derivatives, which were evaluated for their cytotoxic effects and PIM-1 kinase inhibitory activity. nih.gov PIM-1 kinase is an oncogene that is overexpressed in several human cancers, making it an attractive therapeutic target. nih.gov Several synthesized compounds demonstrated potent cytotoxicity against the MCF-7 human breast cancer cell line. nih.gov

Notably, compounds 4 and 10 from this series showed exceptional PIM-1 kinase inhibition with IC₅₀ values of 11.4 nM and 17.2 nM, respectively. Their inhibitory action was comparable to the established kinase inhibitor staurosporine. nih.gov This suggests that the pyrido[2,3-d]pyrimidine scaffold is a promising framework for developing targeted anticancer therapies. nih.gov

Table 1: In Vitro Activity of Pyrido[2,3-d]pyrimidine Derivatives nih.gov

| Compound | Cytotoxicity against MCF-7 (IC₅₀, µM) | PIM-1 Kinase Inhibition (IC₅₀, nM) |

|---|---|---|

| 4 | 0.57 | 11.4 |

| 6 | Not specified | 34.6 |

| 10 | Not specified | 17.2 |

| 11 | 1.31 | 21.4 |

Cyanopyridone Derivatives as Dual VEGFR-2/HER-2 Inhibitors:

In another line of research, novel cyanopyridone and pyrido[2,3-d]pyrimidine derivatives were designed and synthesized as potential dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Both receptors play critical roles in tumor angiogenesis and proliferation.

The cyanopyridone derivative 5e , which features a 2,4-dichloro substitution on a phenyl moiety, exhibited the most potent anticancer activity against the MCF-7 cell line with an IC₅₀ value of 1.39 µM. nih.gov The unsubstituted analog, 5a , also showed significant activity against both MCF-7 and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Further investigation confirmed that compounds 5a and 5e effectively reduced the expression levels of both VEGFR-2 and HER-2 in MCF-7 cells, validating their proposed dual-inhibitory mechanism. nih.gov

Table 2: Cytotoxic Activity of Cyanopyridone Derivatives nih.gov

| Compound | Cytotoxicity against MCF-7 (IC₅₀, µM) | Cytotoxicity against HepG2 (IC₅₀, µM) |

|---|---|---|

| 5a | 1.77 ± 0.10 | 2.71 ± 0.15 |

| 5e | 1.39 ± 0.08 | Not Specified |

The thieno[2,3-b]pyridine (B153569) scaffold, another class of compounds accessible from cyanopyridine precursors, has been explored for its anticancer properties. rsc.org A study investigating a series of these derivatives, which varied in the size of an attached cyclo-aliphatic ring, tested their efficacy against the NCI60 tumor cell panel. rsc.org

The most active compound, 9a , which incorporates a cyclooctane (B165968) moiety, demonstrated remarkable potency against the MB-MDA-435 melanoma cell line, with a GI₅₀ (50% growth inhibition) of 70 nM and an LC₅₀ (50% lethal concentration) of 925 nM. rsc.org To understand the mechanism, these derivatives were also tested against tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair. The derivative 9d was the most potent inhibitor of TDP1, with an IC₅₀ of 0.5 µM. rsc.org

Furthermore, a mouse xenograft study was conducted using another derivative, 12 . While the results were described as encouraging, the observed reduction in tumor size and mass did not reach statistical significance. rsc.org This preliminary in vivo data, however, supports the potential of thieno[2,3-b]pyridines as a basis for further anticancer drug development. rsc.orgnih.gov

Table 3: Preclinical Data for Thieno[2,3-b]pyridine Derivatives rsc.org

| Compound | Biological Target/Assay | Result (IC₅₀ / GI₅₀ / LC₅₀) |

|---|---|---|

| 9a | MB-MDA-435 Cell Line | GI₅₀ = 70 nM |

| 9a | MB-MDA-435 Cell Line | LC₅₀ = 925 nM |

| 9d | Tyrosyl-DNA phosphodiesterase I (TDP1) | IC₅₀ = 0.5 µM |

| 12 | Mouse Xenograft Study | Encouraging, but not statistically significant tumor reduction |

Applications in Agrochemical Science and Crop Protection

3,5-Dichloro-2-cyanopyridine as an Intermediate for Herbicides and Fungicides

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals, particularly herbicides and fungicides. chemimpex.comguidechem.com Its chemical reactivity allows it to be a foundational component in the creation of effective crop protection agents designed to control unwanted plant growth and fungal pathogens. chemimpex.com

The pyridine (B92270) ring is a core component of several systemic herbicides. For instance, a closely related isomer, 3,6-dichloro-2-cyanopyridine, is used in the manufacturing of the herbicide Lontrel, whose active ingredient is clopyralid (B1669233). google.com Herbicides derived from the pyridine carboxylic acid class, which can be synthesized from precursors like dichlorocyanopyridines, function by mimicking plant growth hormones, leading to abnormal growth and eventual death of susceptible broadleaf weeds. for.sevt.edu The unique substitution pattern of this compound makes it a valuable precursor for developing next-generation herbicides and fungicides, contributing to advancements in agricultural chemistry. chemimpex.comnbinno.com

Synthesis of Insecticides and Pesticides Based on the Pyridine Scaffold

The pyridine scaffold, for which this compound is a key intermediate, is fundamental to a major class of insecticides known as neonicotinoids. guidechem.comacs.org Due to the growing issue of pest resistance to conventional insecticides, there is a continuous need for novel compounds, and pyridine derivatives are a major focus of this research. acs.org

Researchers synthesize new potential insecticides by using the pyridine structure as a base to create analogues to existing neonicotinoids. nih.govresearchgate.net These synthetic pathways leverage the reactivity of intermediates like this compound to build more complex molecules. chemimpex.com Studies have focused on creating new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines, which incorporate the pyridine structure, to evaluate their insecticidal activity against pests like aphids. nih.gov The goal of this research is to develop new active ingredients that are effective against a wide range of sucking insects while potentially offering a better safety profile for non-target organisms like pollinators. acs.org

Investigation of Mode of Action in Agrochemicals

Certain herbicides derived from this compound function by inhibiting photosynthesis. guidechem.com This mode of action targets the fundamental process by which plants produce energy. These photosynthesis-inhibiting herbicides disrupt the process by binding to specific sites within the photosystem II complex in the plant's chloroplasts. umn.edu This disruption blocks the electron transport chain, a critical step in photosynthesis. nih.gov

While this inhibition can lead to the slow starvation of the plant, a more rapid death often occurs due to the production of secondary toxic substances. umn.edu The blockage of the photosynthetic pathway leads to a buildup of high-energy electrons, which are transferred to molecular oxygen, creating reactive oxygen species (ROS). These ROS cause rapid cellular damage through lipid peroxidation, leading to the destruction of cell membranes and ultimately plant death. wikipedia.org Visible injury symptoms in affected plants include yellowing (chlorosis) and death of leaf tissue (necrosis), typically starting at the leaf margins and progressing inward. umn.edu

Insecticides built upon the pyridine scaffold, particularly those in the neonicotinoid class, act on the central nervous system of insects. acs.org Their mode of action involves disrupting neural transmission. Neonicotinoids function as agonists of the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. dntb.gov.ua

These insecticides mimic the action of the natural neurotransmitter acetylcholine. By binding to the nAChRs, they cause the nerve cells to fire continuously, leading to overstimulation, paralysis, and ultimately the death of the insect pest. acs.org This mode of action is highly effective against a variety of sucking and chewing insects, including aphids. acs.orgnih.gov The selective toxicity of many neonicotinoids is attributed to their higher affinity for insect nAChRs compared to those in mammals. dntb.gov.ua

Efficacy and Environmental Impact Studies of Agrochemical Derivatives

The efficacy of new insecticides derived from pyridine intermediates is often evaluated through laboratory bioassays. For example, the toxicity of novel pyridine derivatives has been measured against the nymphs and adults of the Cowpea aphid (Aphis craccivora) and the Cotton aphid. acs.orgnih.gov The effectiveness is quantified by the LC50 value, which represents the concentration of the chemical that is lethal to 50% of the test population. Lower LC50 values indicate higher toxicity and greater efficacy.

Table 1: Insecticidal Efficacy of Selected Pyridine Derivatives Against Aphids

Data sourced from studies on novel pyridine insecticides. acs.orgnih.gov

While essential for agriculture, the derivatives of agrochemical intermediates can have significant environmental impacts. researchgate.net Pesticides can contaminate soil, water, and non-target vegetation through processes like spray drift and runoff. nih.gov Pyridine-based herbicides, such as clopyralid and picloram, are known for their persistence in the environment. for.sevt.edu This persistence means they are not easily broken down by microorganisms, which can lead to their accumulation in soil and compost. for.se

This contamination poses a risk to sensitive non-target plants, can disrupt ecosystems, and reduce biodiversity. for.senih.gov Agrochemicals in runoff can enter waterways, threatening aquatic life. preprints.org Therefore, the development and use of agrochemicals derived from intermediates like this compound require a balanced approach, weighing agricultural productivity against potential environmental and health concerns. researchgate.net

Applications in Advanced Materials Science and Technology

Incorporation into Specialty Polymers and Coatings for Enhanced Properties

The presence of reactive sites on the 3,5-Dichloro-2-cyanopyridine molecule, namely the chlorine atoms and the cyano group, allows for its incorporation into various polymer backbones and coating formulations. This integration can significantly enhance the thermal stability, chemical resistance, and durability of the resulting materials. guidechem.com

While specific research detailing the synthesis and performance of polymers directly derived from this compound is limited in publicly available literature, the compound is recognized as a valuable intermediate for creating functionalized nitrogen-containing polymers. guidechem.com The dichloro-substituted pyridine (B92270) core can act as a rigid and thermally stable unit within a polymer chain. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, enabling the grafting of different functional groups to tailor the polymer's properties. For instance, replacement of the chlorine atoms with moieties that enhance flame retardancy or UV resistance can lead to the development of high-performance coatings for demanding applications.

The cyano group also plays a crucial role. It can participate in various chemical transformations, such as hydrolysis, reduction, or cycloaddition reactions, to introduce further functionalities. Moreover, the polarity of the cyano group can influence the intermolecular interactions within the polymer matrix, potentially improving adhesion and mechanical strength in coatings.

Table 1: Potential Enhancements in Polymers and Coatings by Incorporating this compound

| Property | Enhancement Mechanism | Potential Application |

| Thermal Stability | The rigid pyridine ring contributes to a higher decomposition temperature of the polymer. | High-temperature resistant coatings for aerospace and automotive industries. |

| Chemical Resistance | The electron-withdrawing nature of the chlorine and cyano groups can make the pyridine ring less susceptible to chemical attack. | Protective coatings for chemical storage tanks and industrial equipment. |

| Flame Retardancy | The presence of chlorine atoms can interfere with the combustion cycle. | Flame-retardant polymers for electronics and construction materials. |

| Adhesion | The polar cyano group can improve the interaction between the coating and the substrate. | High-adhesion primers and coatings for various substrates. |

| Durability | The stable aromatic structure enhances the overall robustness and longevity of the material. | Durable exterior coatings with improved weatherability. |

Role in the Development of Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, derivatives of cyanopyridine have garnered significant attention for their use in Organic Light-Emitting Diodes (OLEDs). While direct application of this compound as an emissive or charge-transporting material in OLEDs is not extensively documented, its structural motifs are relevant to the design of high-performance OLED materials, particularly as host materials.

Bipolar host materials are crucial components in modern OLEDs, facilitating the transport of both electrons and holes to the emissive layer, thereby improving device efficiency and stability. Research has shown that combining an electron-accepting cyanopyridine unit with an electron-donating group, such as bicarbazole, can lead to the creation of efficient bipolar host materials. rsc.org These materials exhibit high triplet energies and balanced charge-transporting abilities, which are essential for preventing energy loss and achieving high external quantum efficiencies (EQEs) in phosphorescent OLEDs (PhOLEDs). rsc.org

For instance, a bipolar host material incorporating a cyanopyridine acceptor and a bicarbazole donor has demonstrated excellent performance in green and sky-blue PhOLEDs, achieving high EQEs and low turn-on voltages. rsc.org The performance of such devices is summarized in the table below.

Table 2: Performance of OLEDs Utilizing a Bicarbazole-Cyanopyridine Based Bipolar Host Material

| Emitter | Maximum External Quantum Efficiency (EQE) | Turn-on Voltage |

| Green Phosphorescent Emitter | 22.6% | 2.7 V |

| Sky-Blue Phosphorescent Emitter | 15.9% | 2.7 V |

Data sourced from research on bicarbazole-cyanopyridine based bipolar host materials. rsc.org

The 3,5-dichloro substitution pattern on the pyridine ring could be strategically utilized to fine-tune the electronic properties and molecular packing of such host materials, potentially leading to further improvements in device performance.

Utilization in Liquid Crystal Displays (LCDs) and Optoelectronic Devices

The application of this compound in the field of liquid crystals is an area of potential, though specific examples are not prevalent in current research. The rigid, rod-like structure of the pyridine ring, combined with the presence of polar groups (cyano and chloro), are desirable features for the design of liquid crystalline materials. These structural characteristics can lead to the formation of mesophases, which are the basis for the functioning of Liquid Crystal Displays (LCDs).

The synthesis of liquid crystals often involves the use of heterocyclic compounds to create molecules with the necessary shape anisotropy and polarity. jmchemsci.comajchem-a.com While research has explored various heterocyclic cores for liquid crystals, the direct incorporation of this compound has not been a primary focus. However, its derivatives could be synthesized to possess liquid crystalline properties. The chlorine and cyano substituents would influence the material's dielectric anisotropy and refractive index, which are critical parameters for LCD performance.

In the broader context of optoelectronic devices, the unique electronic properties of the this compound scaffold make it a candidate for further investigation. Its electron-deficient nature, a result of the electronegative chlorine and cyano groups, could be exploited in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic components.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatography is indispensable for separating 3,5-Dichloro-2-cyanopyridine from starting materials, byproducts, and other impurities, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. Due to the compound's aromatic and moderately polar nature, reversed-phase HPLC is the most common approach. In this method, the compound is separated on a nonpolar stationary phase, such as C18-silica, using a polar mobile phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be adjusted to achieve optimal separation from impurities. A gradient elution, where the solvent composition is changed over time, is often employed to resolve compounds with a range of polarities. Detection is commonly performed using a UV-Vis detector, as the pyridine (B92270) ring exhibits strong absorbance in the UV region.

| Parameter | Typical Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Elution Mode | Gradient or Isocratic |

| Detector | UV-Vis or Diode-Array Detector (DAD) |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC) is a powerful technique for determining the purity of volatile and thermally stable compounds like this compound. Commercial suppliers often use GC to certify the purity of this compound, frequently reporting levels greater than 98.0%. cymitquimica.comlookchem.com The method involves injecting a solution of the compound into a heated port, where it vaporizes. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for detection, providing high sensitivity for organic compounds.

| Parameter | Typical Condition |

| Column | Capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~240 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~260 °C |

| Oven Program | Temperature ramp (e.g., initial hold then increase to ~240 °C) |

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound is relatively simple due to the molecule's structure. It is expected to show two signals in the aromatic region. The protons at the 4- and 6-positions on the pyridine ring would appear as distinct signals, likely doublets, due to coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Based on its structure, six distinct signals are expected. The carbon of the cyano group typically appears in the δ 115–120 ppm range. The carbons attached to the chlorine atoms and the nitrogen atom will have characteristic shifts determined by the electronic environment.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5-9.0 | Singlet / Doublet | Aromatic (H-4, H-6) |

| ¹³C | ~115-120 | Singlet | Cyano (C≡N) |

| ¹³C | ~125-155 | Singlets | Aromatic Carbons |

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in this compound. The most prominent and diagnostic peak in the IR spectrum is the strong absorption from the cyano group (C≡N) stretch, which appears around 2230 cm⁻¹. Other characteristic peaks include those for the aromatic C=C and C=N ring vibrations (1450-1580 cm⁻¹) and the C-Cl stretches (680-740 cm⁻¹). Raman spectroscopy complements IR, often showing a strong signal for the highly polarizable cyano group.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | ~2230 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1580 | Medium-Strong |

| C-Cl Stretch | 680 - 740 | Medium-Strong |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺). A key feature is the distinctive isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a cluster of peaks for the molecular ion at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the elemental formula, C₆H₂Cl₂N₂. nih.gov

| Parameter | Value |

| Molecular Formula | C₆H₂Cl₂N₂ |

| Molecular Weight | 173.00 g/mol nih.gov |

| Exact Mass (HRMS) | 171.9595035 Da nih.gov |

| Isotopic Pattern | M⁺, M⁺+2, M⁺+4 peaks due to two Cl atoms |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. This analytical method determines the mass percentage of each element present in a sample. For this compound, with a molecular formula of C₆H₂Cl₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N).

The verification of the stoichiometry is achieved by comparing the experimentally determined elemental percentages with the calculated theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the purity and correct elemental composition of the compound.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 41.67 |

| Hydrogen | H | 1.01 | 2 | 2.02 | 1.17 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 41.00 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.19 |

| Total | 173.00 | 100.00 |

Note: The values are based on the molecular weight of 173.00 g/mol .

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, which is a solid at room temperature, X-ray crystallography can offer unambiguous proof of its chemical constitution and stereochemistry. The data obtained from such an analysis would include the crystal system, space group, and unit-cell dimensions. This information is invaluable for understanding the intermolecular interactions that govern the packing of the molecules in the solid state.

While the utility of X-ray crystallography for the structural elucidation of pyridine derivatives is well-established, specific crystallographic data for this compound is not publicly available in the current body of scientific literature. The determination of its crystal structure would be a valuable contribution to the chemical community, providing deeper insights into its solid-state properties.

Theoretical and Computational Chemistry Studies of 3,5 Dichloro 2 Cyanopyridine

Electronic Structure Calculations and Quantum Chemical Analysis

Table 1: Calculated Physicochemical and Quantum Chemical Properties of 3,5-Dichloro-2-cyanopyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂Cl₂N₂ | PubChem nih.gov |

| Molecular Weight | 173.00 g/mol | PubChem nih.gov |

| Exact Mass | 171.9595035 Da | LookChem lookchem.com |

| XLogP3 | 2.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | LookChem lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | LookChem lookchem.com |

| Rotatable Bond Count | 0 | LookChem lookchem.com |

| Topological Polar Surface Area (PSA) | 36.7 Ų | PubChem nih.gov |

| Complexity | 162 | LookChem lookchem.com |

| pKa (Predicted) | -4.61 ± 0.10 | LookChem lookchem.com |

Molecular Modeling and Simulation Approaches

Conformational Analysis and Molecular Dynamics

Published research on the specific conformational analysis or molecular dynamics simulations of this compound could not be located. Such studies would typically involve computational methods to explore the molecule's flexibility, preferred three-dimensional structures, and its behavior over time at an atomic level.

Molecular Docking for Ligand-Target Interactions

While molecular docking studies have been conducted on various cyanopyridine derivatives to explore their potential as inhibitors for biological targets like kinases, specific studies focusing on the docking of this compound were not identified. This approach would be used to predict the binding orientation and affinity of the molecule to a target protein's active site.

Prediction of Chemical Reactivity, Selectivity, and Reaction Mechanisms

There is a lack of dedicated computational studies in the public domain that predict the chemical reactivity, selectivity, and reaction mechanisms of this compound. Such research would typically employ quantum chemical methods to calculate molecular orbital energies (e.g., HOMO and LUMO) and electrostatic potential maps to infer sites of electrophilic or nucleophilic attack.

In Silico Screening and Virtual Library Design for Derivative Discovery

No specific examples of in silico screening or the design of virtual libraries based on the this compound scaffold were found in the reviewed literature. These computational techniques are generally used in drug discovery to screen large numbers of compounds for potential biological activity or to design novel derivatives with desired properties.

Future Outlook and Emerging Research Frontiers

Innovations in Green and Sustainable Synthetic Methodologies for 3,5-Dichloro-2-cyanopyridine

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of pyridine (B92270) derivatives is no exception. Traditional methods for producing compounds like this compound often involve harsh reaction conditions, toxic solvents, and heavy metal catalysts, leading to significant environmental concerns. google.com To address these challenges, researchers are exploring a variety of green and sustainable synthetic strategies.

One promising approach is the use of ionic liquids as catalysts and reaction media. benthamscience.com Ionic liquids are salts with low melting points that are non-volatile, making them a safer alternative to conventional organic solvents. benthamscience.com Their use can lead to improved reaction efficiency, higher yields, and easier product separation and catalyst recycling. benthamscience.com

Another area of innovation lies in the development of novel nanocatalysts. For instance, superparamagnetic recyclable nanocatalysts have been successfully employed in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions. Similarly, nanostructured catalysts like Na2CaP2O7 and copper nanoparticles on charcoal have demonstrated high efficiency and reusability in the synthesis of cyanopyridine derivatives. mdpi.comscielo.br These methods often offer advantages such as the absence of a solvent, simplicity of preparation, and the use of an environmentally friendly catalyst. mdpi.com

Furthermore, microwave-assisted synthesis represents a significant advancement in green chemistry. researchgate.net This technique can dramatically reduce reaction times, increase product yields, and often allows for solvent-free reactions, thereby minimizing waste. researchgate.net The development of one-pot synthesis procedures under microwave irradiation further enhances the efficiency and sustainability of producing 2-amino-3-cyanopyridine derivatives. researchgate.net

Efforts are also being made to develop processes that avoid the use of heavy metal cyanides, which can produce toxic effluents. google.com Newer methods may utilize alternative cyanide sources and catalysts in aqueous solvents or even without a solvent, operating at moderate temperatures and simplifying the treatment of waste streams. google.com

Table 1: Emerging Green Synthetic Methodologies for Pyridine Derivatives

| Methodology | Key Features | Advantages |

|---|---|---|

| Ionic Liquids | Low melting point salts used as catalysts/solvents. benthamscience.com | Non-volatile, improved efficiency, recyclable. benthamscience.com |

| Nanocatalysts | Use of catalysts like Fe₃O₄@THAM-Mercaptopyrimidine, Na2CaP2O7, and Cu/C. mdpi.comscielo.br | High stability, reusability, solvent-free conditions, high yields. mdpi.comscielo.br |

| Microwave-Assisted Synthesis | Use of microwave irradiation to drive reactions. researchgate.net | Short reaction times, high yields, environmentally friendly. researchgate.net |

| Heavy Metal-Free Cyanation | Processes avoiding heavy metals like copper or nickel cyanide. google.com | Reduces toxic effluents, easier waste treatment. google.com |

Discovery of Novel Biological Activities for Pyridine-Based Compounds

The pyridine scaffold is a well-established pharmacophore present in numerous therapeutic agents. nih.gov Continuous research into pyridine-based compounds, including derivatives of this compound, continues to unveil a wide spectrum of novel biological activities. nih.gov This exploration is crucial for the development of new drugs to combat a variety of diseases.

Cyanopyridine derivatives have demonstrated significant potential as anticancer agents. nih.gov Studies have shown that these compounds can exhibit antiproliferative effects against various human cancer cell lines. mdpi.comnih.gov For example, certain 2-amino-3-cyanopyridine derivatives have shown activity against colon carcinoma and have been identified as promising candidates for anticancer drug development due to their action as kinase inhibitors and cytotoxic agents. nih.govmdpi.com The anti-proliferative activity is often linked to the specific substitutions on the pyridine ring. nih.gov For instance, a 2,4-dichloro substitution on a phenyl moiety attached to a cyanopyridone core resulted in enhanced anticancer activity against MCF-7 breast cancer cells. mdpi.com

Beyond cancer, pyridine derivatives are being investigated for a range of other therapeutic applications. They have shown promise as antimicrobial, antiviral, anticonvulsant, and anti-inflammatory agents. nih.govmdpi.comnih.gov The structural diversity of these compounds allows for the fine-tuning of their biological activity. For instance, specific substituted pyridines have been found to possess hypoglycemic and hypolipidemic activity, making them potential candidates for the treatment of diabetes and related metabolic disorders. nih.gov Furthermore, some cyanopyridine derivatives have been identified as having dual VEGFR-2/HER-2 inhibitory action, a significant finding for targeted cancer therapy. mdpi.com

The ongoing research in this area often involves structure-activity relationship (SAR) studies to understand how the chemical structure of these compounds influences their biological effects. nih.gov This knowledge is vital for the rational design of more potent and selective therapeutic agents.

Table 2: Investigated Biological Activities of Pyridine Derivatives

| Biological Activity | Examples of Investigated Compounds/Derivatives | Potential Therapeutic Application |

|---|---|---|

| Anticancer | 2-amino-3-cyanopyridines, Pyrido[2,3-d]pyrimidines. mdpi.commdpi.com | Treatment of various cancers, including colon and breast cancer. mdpi.commdpi.com |

| Antimicrobial | Pyridine-based sulfa-drugs. nih.gov | Combating bacterial infections. nih.gov |

| Antiviral | Imidazo[4,5-b]pyridines. mdpi.com | Treatment of viral infections like respiratory syncytial virus (RSV). mdpi.com |

| Anticonvulsant | Cyanopyridine derivatives. nih.gov | Management of seizures. nih.gov |

| Hypoglycemic/Hypolipidemic | Thiazolidinedione-containing pyridines. nih.gov | Treatment of diabetes and high cholesterol. nih.gov |

| Enzyme Inhibition | Cyanopyridone derivatives (VEGFR-2/HER-2 inhibitors). mdpi.com | Targeted cancer therapy. mdpi.com |

Integration into Multifunctional Materials and Advanced Technologies

The unique electronic and structural properties of the pyridine ring make it a valuable component in the development of multifunctional materials and advanced technologies. rsc.org Donor-acceptor based pyridine derivatives have found significant applications in optoelectronic devices due to their charge-carrying capabilities. rsc.org

In the field of organic electronics, pyridine derivatives are utilized as electron-transporting materials in organic light-emitting diodes (OLEDs). rsc.org Their properties can be tuned to improve the efficiency and stability of these devices. rsc.org Similarly, in the realm of renewable energy, these compounds are employed as hole-transporting materials in perovskite solar cells, contributing to enhanced power conversion efficiency and device longevity. rsc.org

The pyridine moiety is also a key building block for creating functional polymers and other advanced materials. benthamscience.com The ability of the pyridine nitrogen to coordinate with metal ions is exploited in the design of novel polymeric metal complexes that can act as dye sensitizers, for example. benthamscience.com Furthermore, the structural rigidity and potential for hydrogen bonding in pyridine-containing molecules can be engineered to create smart materials with unique properties. For instance, hydrogen-bond engineering in certain pyridine-based crystals has led to the development of materials with ultra-flexible mechanical responses and programmable thermochromic switching, which could have applications in information encryption. acs.org

The functionalization of pyridines is a critical area of research for tailoring their properties for specific applications. uni-muenster.de Breakthroughs in areas such as the meta-C-H functionalization of pyridines are expanding the toolbox for chemists to create novel pyridine-containing functional materials with precisely controlled properties. uni-muenster.deinnovations-report.com

Table 3: Applications of Pyridine Derivatives in Materials and Technology

| Application Area | Role of Pyridine Derivative | Specific Technology |

|---|---|---|

| Organic Electronics | Electron-transporting material. rsc.org | Organic Light-Emitting Diodes (OLEDs). rsc.org |

| Renewable Energy | Hole-transporting material. rsc.org | Perovskite Solar Cells. rsc.org |

| Functional Polymers | Building block for polymeric metal complexes. benthamscience.com | Dye sensitizers. benthamscience.com |

| Smart Materials | Hydrogen-bond engineering for tunable properties. acs.org | Flexible crystals, thermochromic materials. acs.org |

Interdisciplinary Research Directions and Collaborative Opportunities

The future development of this compound and its derivatives will increasingly rely on interdisciplinary research and collaboration. The diverse potential applications of these compounds necessitate a convergence of expertise from various scientific fields.

Chemists will continue to play a central role in developing novel and sustainable synthetic methods and in creating libraries of new pyridine derivatives with diverse functionalities. sciencedaily.com This work will be greatly enhanced by collaborations with computational chemists, who can use quantum chemistry to model reaction mechanisms and rationally design new chemical structures for specific purposes. sciencedaily.com

In the realm of drug discovery, close collaboration between medicinal chemists, biologists, and pharmacologists is essential. sciencedaily.com The synthesis of new pyridine-based compounds must be guided by an understanding of their biological targets and mechanisms of action. High-throughput screening and advanced biological assays will be crucial for identifying promising drug candidates from the newly synthesized compound libraries.

The integration of pyridine derivatives into advanced materials will require partnerships between organic chemists, materials scientists, and engineers. The design and synthesis of new functional materials will need to be coupled with detailed characterization of their physical and chemical properties and an understanding of how these properties translate into device performance.

Furthermore, the growing importance of sustainability in chemical manufacturing opens up opportunities for collaboration with chemical engineers to scale up green synthetic processes from the laboratory to an industrial scale. This includes optimizing reaction conditions, developing efficient separation and purification techniques, and ensuring the economic viability of these new technologies. The development of pyridine-containing drugs and organic functional materials is expected to receive a significant boost from such collaborative efforts. innovations-report.com

Q & A

Q. How are crystallographic challenges (e.g., twinning) addressed during structure refinement?

Retrosynthesis Analysis